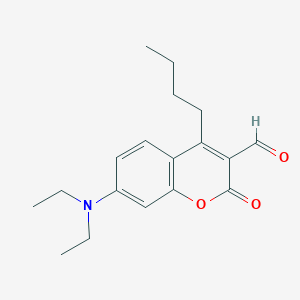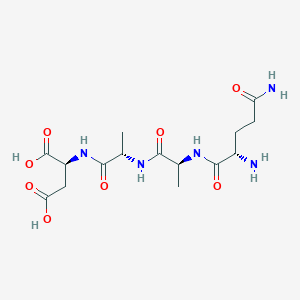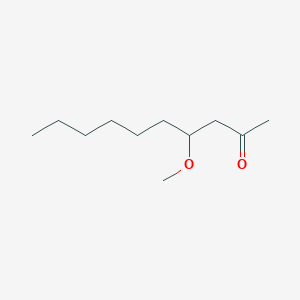
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is known for its unique structural features, which include a butyl group, a diethylamino group, and an oxo group attached to a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-butyl-7-hydroxy-2H-chromen-2-one with diethylamine and an oxidizing agent to introduce the diethylamino and oxo groups . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid.
Reduction: 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-methanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde can be compared with other benzopyran derivatives, such as:
4-Butyl-7-hydroxy-2H-chromen-2-one: Lacks the diethylamino and oxo groups, resulting in different chemical and biological properties.
4-Butyl-7-(diethylamino)-2-oxochromene-3-carbaldehyde: Similar structure but may differ in the position of substituents and overall reactivity.
6-Heteroarylcoumarins: Contain heteroaryl substituents at different positions on the benzopyran ring, leading to diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
645352-41-6 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-butyl-7-(diethylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C18H23NO3/c1-4-7-8-14-15-10-9-13(19(5-2)6-3)11-17(15)22-18(21)16(14)12-20/h9-12H,4-8H2,1-3H3 |
InChI Key |
GNVWJXYVESPXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)OC2=C1C=CC(=C2)N(CC)CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)



![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)

methanone](/img/structure/B12602771.png)


![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)


![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
